1,5-Dinitro-3-nitroso-1,3,5-triazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dinitro-3-nitroso-1,3,5-triazepane: is a heterocyclic compound characterized by a seven-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dinitro-3-nitroso-1,3,5-triazepane can be synthesized through the condensation of ethylenedinitroamine with aliphatic amines and formaldehyde. This reaction typically involves the use of aqueous formaldehyde and alkylamines under controlled conditions to form cyclic Mannich bases .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multicomponent condensation reactions. These reactions combine three or more simple starting materials, such as ethylenedinitroamine, aliphatic amines, and formaldehyde, to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dinitro-3-nitroso-1,3,5-triazepane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted triazepane derivatives.
Scientific Research Applications
1,5-Dinitro-3-nitroso-1,3,5-triazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dinitro-3-nitroso-1,3,5-triazepane involves its interaction with molecular targets through its nitro and nitroso groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activity .
Comparison with Similar Compounds
1,3,5-Trinitro-1,3,5-triazacycloheptane: Another triazepane derivative with three nitro groups.
1,3,5-Triazepane N-nitro derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness: Its combination of functional groups makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
5800-63-5 |
---|---|
Molecular Formula |
C4H8N6O5 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
1,5-dinitro-3-nitroso-1,3,5-triazepane |
InChI |
InChI=1S/C4H8N6O5/c11-5-6-3-7(9(12)13)1-2-8(4-6)10(14)15/h1-4H2 |
InChI Key |
QVZUQDVARCENFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CN(CN1[N+](=O)[O-])N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.